molecular formula C3H2F6O B108054 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 CAS No. 38701-74-5

1,1,1,3,3,3-Hexafluoro-2-propanol-d2

Cat. No.: B108054
CAS No.: 38701-74-5
M. Wt: 170.05 g/mol
InChI Key: BYEAHWXPCBROCE-AWPANEGFSA-N
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Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 has a wide range of applications in scientific research:

Safety and Hazards

This compound is harmful if inhaled, swallowed, or in contact with skin . It causes severe skin burns and eye damage . It is also combustible .

Mechanism of Action

Target of Action

1,1,1,3,3,3-Hexafluoro-2-propanol-d2, also known as 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol or EINECS 254-091-9, is a solution-phase peptide chemistry solvent . It is used in various chemical reactions due to its high ionizing power . It is also used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Mode of Action

This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It also catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .

Biochemical Pathways

It is known to improve the separation and detection of compounds in liquid chromatography-mass spectrometry (lc-ms) methods .

Pharmacokinetics

It is a thermally stable, highly polar, uv-transparent solvent that is miscible with water and many polar organic solvents , which may influence its bioavailability.

Result of Action

It is known to facilitate various chemical reactions and improve the separation and detection of compounds in lc-ms methods .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Also, it should be stored and handled safely to avoid contact with strong oxidizing agents .

Preparation Methods

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is typically synthesized from hexafluoropropylene through an intermediate, hexafluoroacetone, which is then hydrogenated to yield the final product . The reaction can be summarized as follows: [ \text{(CF}_3\text{)}_2\text{CO} + \text{H}_2 \rightarrow \text{(CF}_3\text{)}_2\text{CHOH} ]

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexafluoroacetone.

    Reduction: The compound can be reduced to form hexafluoroisopropylamine.

    Substitution: It participates in nucleophilic substitution reactions, often facilitated by its high polarity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include hexafluoroacetone and hexafluoroisopropylamine.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is unique due to its high fluorine content, which imparts exceptional polarity and ionizing power. Similar compounds include:

Properties

IUPAC Name

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEAHWXPCBROCE-AWPANEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191995
Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Molecular Weight

170.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38701-74-5
Record name 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38701-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Record name 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol
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Synthesis routes and methods I

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
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Synthesis routes and methods II

Procedure details

Table 2 resumes the tests realized with the agents propylene glycol and menthol proposed for the stabilization of sevoflurane against the degradation by alumina and the results for total impurity and for the single impurity HFIP obtained with and without alumina after stress at 60° C. for 22 hours. The total impurity is the sum of the ratio between the area for each impurity and the area of the internal standard (toluene) and HFIP is the ratio between the area of HFIP and the area of toluene obtained in the chromatograms.
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Synthesis routes and methods III

Procedure details

French Pat. No. 2,027,172 relates to a process for gas phase hydrogenation of perhaloketones over a palladium-based catalyst deposited on activated charcoal and particularly describes catalytic hydrogenation of hexafluoroacetone (CF3COCF3) to yield 1,1,1,3,3,3-hexafluoroisopropyl alcohol. The yield obtained (75%) and the difficulty of handling the starting material (b.p.: -27.4° C./760 torr) make the process uneconomical. French Pat. No. 2,479,803 carries out a gas phase catalytic hydrogenation of hexafluoroacetone to 1,1,1,3,3,3-hexafluoroisopropanol over a nickel-based catalyst. The catalyst life is not rated for a continuous operation time longer than 20 hours and, above all, this process requires the use of a pure starting material, which is difficult to obtain in the case of hexafluoroacetone. French Pat. No. 1,361,260 carries out the gas phase catalytic hydrogenation of hexafluoroacetone over a catalyst based on copper chromite. The yields of 1,1,1,3,3,3-hexafluoroisopropanol are mediocre (approximately 40%) for a partial conversion (83%) of the ketone used. This entails difficult and costly recycling.
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Synthesis routes and methods IV

Procedure details

Approximately 100cc of Pd/C catalyst is packed into a ½″ diameter pipe reactor. Approximately 1 g/min of the hexafluoroacetone and 500cc/min hydrogen gas is fed into the reactor at atmospheric pressure and 180° C. Hexafluoro-2-propanol is produced in greater than 90% yield.
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Q & A

Q1: Why was 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol used in the study on thymosin beta 9?

A1: This compound, also known as hexafluoroisopropanol-d2, is a commonly used co-solvent in peptide and protein structure studies. [] It can significantly influence the conformation of peptides by disrupting hydrogen bonding networks within the peptide and between the peptide and water molecules. In this specific study, the researchers used a 40% (v/v) solution of 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol in water to induce a more ordered structure in thymosin beta 9, allowing them to determine its conformation using NMR spectroscopy. []

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